molecular formula C12H19NO4 B15226752 tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate

tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate

Cat. No.: B15226752
M. Wt: 241.28 g/mol
InChI Key: GXZASORGKRZNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (8-oxo-5-oxaspiro[34]octan-2-yl)carbamate is a spirocyclic compound with a unique structure that includes both an oxaspiro and carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .

Scientific Research Applications

tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. The carbamate group can also participate in covalent bonding with active site residues, enhancing the compound’s potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows for distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-8-6-12(7-8)9(14)4-5-16-12/h8H,4-7H2,1-3H3,(H,13,15)

InChI Key

GXZASORGKRZNJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)C(=O)CCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.